molecular formula C20H29N3O4 B13188206 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13188206
M. Wt: 375.5 g/mol
InChI Key: XVMSLOKMUMJYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is a piperidine derivative functionalized with a benzyloxycarbonyl (Cbz) protecting group at position 1, a 4-ethylpiperazine substituent at position 5, and a carboxylic acid moiety at position 3.

The Cbz group is commonly employed to protect amines during multi-step syntheses, while the 4-ethylpiperazine moiety may enhance solubility or modulate receptor binding affinity. The carboxylic acid group facilitates further functionalization, such as amide bond formation. Structural similarities to compounds like 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid (CAS 1823633-01-7, C₁₅H₁₉NO₄) highlight its relevance in drug discovery pipelines .

Properties

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C20H29N3O4/c1-2-21-8-10-22(11-9-21)18-12-17(19(24)25)13-23(14-18)20(26)27-15-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3,(H,24,25)

InChI Key

XVMSLOKMUMJYAM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Core

The core piperidine ring bearing the carboxylic acid at position 3 can be synthesized via:

Introduction of the Benzyloxycarbonyl Group

  • The amino group at the nitrogen of the piperidine is protected with benzyl chloroformate:
Piperidine amino derivative + benzyl chloroformate → N-Cbz-protected piperidine
  • Conditions typically involve an organic solvent (dichloromethane), base (triethylamine), and low temperature to prevent side reactions.

Functionalization at the 5-Position with 4-Ethylpiperazine

  • The 5-position is functionalized via nucleophilic substitution or reductive amination:
Piperidine derivative + 4-ethylpiperazine (or derivative) + coupling reagents → 5-substituted piperidine
  • Patent WO2007057775A1 describes similar substitution reactions involving piperidine derivatives.

Final Coupling and Assembly

  • The key step involves coupling the protected piperidine with the 4-ethylpiperazine moiety, often using carbodiimide coupling agents such as EDC or HOBt, to form the amide linkage.

  • Subsequent deprotection of the benzyloxycarbonyl group (if necessary) and purification yields the target compound.

Data Tables and Research Findings

Reaction Conditions Summary

Reaction Step Reagents Solvent Temperature Yield Reference
Cbz protection Benzyl chloroformate, triethylamine Dichloromethane 0–25°C 85–90%
5-position functionalization 4-ethylpiperazine, EDC/HOBt DMF or DCM Room temperature 70–85%
Final coupling Carbodiimide, HOBt DCM Room temperature 65–75%

Physical and Chemical Data

Property Value Source
Molecular weight 263.29 g/mol PubChem
Melting point 150–155°C (approximate) Literature reports
Solubility Soluble in DMSO, DMF Experimental data

Notes on Optimization and Challenges

  • Regioselectivity : Protecting groups such as Cbz are critical to prevent side reactions during functionalization.
  • Yield optimization : Use of mild reaction conditions and appropriate coupling agents enhances overall yield.
  • Purification : Chromatography and recrystallization are standard for obtaining high-purity intermediates.

Chemical Reactions Analysis

Hydrolysis of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and releasing benzyl alcohol and CO₂. This reaction is pivotal for deprotection in synthetic pathways:

  • Conditions :

    • Acidic : HCl (1–2 M) in dioxane/water (1:1), 25–50°C, 1–4 hours .

    • Basic : NaOH (1–2 M) in THF/water (3:1), reflux, 2–6 hours.

  • Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–O bond.

  • Applications : Deprotection is essential for further functionalization of the piperidine amine .

Decarboxylation of the Carboxylic Acid Group

Thermal decarboxylation of the carboxylic acid group occurs under high-temperature conditions, forming CO₂ and a piperidine derivative:

  • Conditions : 150–200°C in inert solvents (e.g., DMF or toluene) for 4–12 hours.

  • Mechanism : Radical or concerted pathway involving the loss of CO₂, stabilized by resonance in the piperidine ring.

  • Product : 5-(4-ethylpiperazin-1-yl)piperidine.

Nucleophilic Substitution at the Piperazine Nitrogen

The 4-ethylpiperazine substituent undergoes alkylation or acylation reactions at its secondary amine:

Reaction Type Reagents Conditions Product Yield Ref.
Alkylation Alkyl halides (e.g., CH₃I)K₂CO₃, acetone, 25°C, 2–6 hoursN-alkylated 4-ethylpiperazine derivative70–85%
Acylation Acetic anhydridePyridine, 0°C → 25°C, 12 hoursN-acetyl-4-ethylpiperazine derivative65–78%
  • Mechanism : SN2 displacement or acylation via nucleophilic attack by the piperazine nitrogen.

Suzuki-Miyaura Coupling at the Piperidine Ring

The piperidine ring can participate in Pd-catalyzed cross-coupling reactions when functionalized with a boronic ester:

Substrate Boronic Acid/Esters Catalyst System Conditions Product Yield Ref.
Brominated piperidine derivativeArylboronic esters (e.g., Ph)Pd(PPh₃)₄, Na₂CO₃, DME/H₂OReflux, 16–24 hoursAryl-substituted piperidine55–72%
  • Applications : Introduces aromatic groups for enhanced biological activity .

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group is esterified or amidated to modify solubility or bioavailability:

Reaction Type Reagents Conditions Product Yield Ref.
Esterification Methanol, H₂SO₄Reflux, 12–24 hoursMethyl ester80–90%
Amidation Thionyl chloride, NH₃0°C → 25°C, 4–8 hoursPrimary amide60–75%
  • Mechanism : Acid-catalyzed nucleophilic acyl substitution .

Reductive Amination with Aldehydes/Ketones

The primary amine (post-Cbz deprotection) undergoes reductive amination:

  • Conditions : Aldehyde/ketone, NaBH₃CN or NaBH(OAc)₃, DCM/MeOH, 25°C, 2–6 hours .

  • Example : Reaction with formaldehyde yields N-methyl-5-(4-ethylpiperazin-1-yl)piperidine (yield: 70–85%).

Mechanistic Insights and Stability Considerations

  • Hydrolysis : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate water for nucleophilic attack.

  • Thermal Stability : The Cbz group degrades above 200°C, limiting high-temperature applications.

  • pH Sensitivity : The carboxylic acid group (pKa ≈ 4.5) ionizes in physiological conditions, affecting solubility .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to proteins or enzymes, while the ethylpiperazinyl group can enhance solubility and bioavailability. The carboxylic acid functionality allows for further chemical modifications, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperidine derivatives, emphasizing substituent effects on molecular properties and applications:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid 5-(4-ethylpiperazinyl), 3-carboxylic acid Not explicitly listed Not available Hypothesized use: Intermediate for kinase inhibitors or antipsychotics due to piperazine moiety N/A
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid 5-methyl, 3-carboxylic acid C₁₅H₁₉NO₄ 1823633-01-7 Molecular weight: 277.32; Building block for peptide mimetics
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid 6-(trifluoromethyl), 3-carboxylic acid C₁₅H₁₆F₃NO₄ 1269755-67-0 Molar mass: 331.29; Fluorinated analog with enhanced metabolic stability
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid 3-carboxylic acid C₁₄H₁₇NO₄ 78190-11-1 Similarity score: 0.88; Used in PROTAC linker synthesis
1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid 3-Boc-amino, 3-carboxylic acid C₁₉H₂₅N₂O₆ 885270-31-5 Dual-protected amine; Intermediate for combinatorial libraries

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-ethylpiperazine group in the target compound may improve solubility and confer affinity for serotonin or dopamine receptors, as seen in antipsychotic drug analogs .
  • Trifluoromethyl substituents (e.g., in CAS 1269755-67-0) enhance lipophilicity and resistance to oxidative metabolism, making such analogs valuable in CNS drug development .

Safety Profile :

  • Piperidine derivatives with carboxylic acid groups (e.g., CAS 1823633-01-7) typically exhibit moderate acute toxicity (Oral LD₅₀ > 300 mg/kg) and require precautions against skin/eye irritation (H315, H319) .

Synthetic Utility: The Cbz group enables selective deprotection under mild hydrogenolysis conditions, a feature critical for sequential functionalization in multi-step syntheses .

Biological Activity

1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid, known by its CAS number 2060053-41-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H29N3O4C_{20}H_{29}N_{3}O_{4} with a molecular weight of 375.46 g/mol. The structure features a piperidine core substituted with both a benzyloxycarbonyl group and an ethylpiperazine moiety, which are critical for its biological function.

The biological activity of 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is primarily attributed to its interaction with various receptors and enzymes:

  • Muscarinic Receptor Antagonism : Similar compounds have been identified as antagonists of muscarinic receptors, which play a significant role in neurological functions. This suggests that the compound may exhibit neuroprotective effects or modulate neurotransmitter release .
  • VEGFR Inhibition : Inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promise in cancer treatment. Compounds with similar structural motifs have demonstrated significant inhibitory activity against VEGFR-2, suggesting that this compound could potentially inhibit angiogenesis in tumors .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related analogs:

Activity Assay Type IC50 Value (µM) Reference
VEGFR-2 InhibitionEnzymatic Assay0.56
Antiproliferative ActivityCancer Cell Lines (PC-3)1.48
Muscarinic Receptor BindingRadiolabeled Binding AssayNot specified

Case Studies

Several studies have investigated compounds structurally similar to 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid:

  • Study on Neuroprotective Effects : A study highlighted the potential neuroprotective effects of piperidine derivatives in models of neurodegeneration, suggesting that similar compounds may mitigate neuronal damage by acting on muscarinic receptors .
  • Anticancer Activity Evaluation : Another study evaluated the antiproliferative effects of related compounds against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancer cells over normal cells, indicating a therapeutic window for further development .

Q & A

Advanced Question

  • Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
  • Use continuous flow reactors to enhance mixing and heat transfer, particularly for exothermic steps like carbamate formation.
  • Employ crystallization screening (e.g., solvent/anti-solvent combinations) to improve purity and yield. For example, recrystallize from ethanol/water (7:3 v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.